molecular formula C14H22IN3O2 B15226115 tert-Butyl 4-((3-iodo-1H-pyrazol-4-yl)methyl)piperidine-1-carboxylate

tert-Butyl 4-((3-iodo-1H-pyrazol-4-yl)methyl)piperidine-1-carboxylate

Cat. No.: B15226115
M. Wt: 391.25 g/mol
InChI Key: GLBTYCQVVQWFRO-UHFFFAOYSA-N
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Description

tert-Butyl 4-((3-iodo-1H-pyrazol-4-yl)methyl)piperidine-1-carboxylate: is a synthetic organic compound that features a piperidine ring substituted with a tert-butyl ester group and a pyrazole ring with an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((3-iodo-1H-pyrazol-4-yl)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl ester group. The pyrazole ring is then synthesized separately and iodinated at the 3-position. Finally, the pyrazole ring is attached to the piperidine ring through a methyl linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-((3-iodo-1H-pyrazol-4-yl)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom can yield azide or cyano derivatives, while coupling reactions can produce biaryl or alkyne-linked products .

Scientific Research Applications

tert-Butyl 4-((3-iodo-1H-pyrazol-4-yl)methyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((3-iodo-1H-pyrazol-4-yl)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate

Comparison: While these compounds share structural similarities, tert-Butyl 4-((3-iodo-1H-pyrazol-4-yl)methyl)piperidine-1-carboxylate is unique due to the presence of the iodine atom on the pyrazole ring. This iodine atom can significantly influence the compound’s reactivity and biological activity, making it distinct from its analogs .

Properties

Molecular Formula

C14H22IN3O2

Molecular Weight

391.25 g/mol

IUPAC Name

tert-butyl 4-[(5-iodo-1H-pyrazol-4-yl)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C14H22IN3O2/c1-14(2,3)20-13(19)18-6-4-10(5-7-18)8-11-9-16-17-12(11)15/h9-10H,4-8H2,1-3H3,(H,16,17)

InChI Key

GLBTYCQVVQWFRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC2=C(NN=C2)I

Origin of Product

United States

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